Tridecyl stearate
Description
Tridecyl stearate is an ester derived from the reaction of tridecyl alcohol and stearic acid. It is commonly used in cosmetics as a texture-enhancer, thickening agent, and emollient. In its raw form, this compound appears as a clear, oily liquid that may have a light-yellow hue. This compound is known for its quick absorption and velvety after-feel, making it a popular ingredient in skincare products .
Properties
IUPAC Name |
tridecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAVWWCJCPVMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027967 | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31556-45-3, 120525-96-4 | |
| Record name | Tridecyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31556-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecanoic acid, tridecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031556453 | |
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| Record name | Octadecanoic acid, C11-14-isoalkyl esters, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120525964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIDECYL STEARATE | |
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| Record name | Octadecanoic acid, tridecyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, tridecyl ester | |
| Source | EPA DSSTox | |
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| Record name | Tridecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIDECYL STEARATE | |
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Preparation Methods
Direct Esterification of Tridecyl Alcohol and Stearic Acid
The most common and straightforward method to prepare this compound is the esterification of tridecyl alcohol with stearic acid. This process involves the following steps:
- Reactants: Tridecyl alcohol and stearic acid in stoichiometric or slight excess ratios.
- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote the ester bond formation.
- Reaction Conditions: The mixture is heated typically between 150°C and 200°C for several hours to drive the esterification to completion.
- Water Removal: Since esterification produces water, continuous removal of water (e.g., by azeotropic distillation or use of a water separator) is essential to shift equilibrium toward ester formation.
- Purification: The crude product is purified by distillation or washing to remove unreacted materials and by-products.
This method is scalable and widely used in industrial production to obtain this compound with high purity suitable for cosmetic and pharmaceutical applications.
Industrial-Scale Esterification Process
In industrial settings, large reactors are employed where:
- The reactants are mixed in large volumes.
- Acid catalysts are carefully dosed (typically 0.1–2% by mass relative to reactants).
- Nitrogen atmosphere may be used to prevent oxidation.
- Temperature control is critical, usually maintained around 150–200°C.
- Continuous removal of water is implemented via water traps or distillation columns.
- After reaction completion, vacuum distillation is used to remove residual alcohol and impurities.
- The final product is washed (e.g., with dilute potassium hydroxide solution) and dried to achieve clarity and stability.
This method ensures a total yield of above 85% and is amenable to scale-up for commercial production.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 150–200°C (direct esterification) | Higher temperatures favor ester formation |
| Catalyst Type | Sulfuric acid, p-toluenesulfonic acid | Acid catalyst to speed reaction |
| Catalyst Loading | 0.1–2% by mass | Optimized for yield and purity |
| Reaction Time | Several hours (typically 4–8 hours) | Depends on scale and temperature |
| Water Removal Method | Azeotropic distillation, water traps | Essential to drive equilibrium |
| Atmosphere | Nitrogen (optional) | Prevents oxidation during heating |
| Purification | Vacuum distillation, washing with KOH solution | Removes unreacted alcohol and impurities |
Analytical and Research Findings
- Yield: Esterification typically achieves yields above 85% under optimized conditions.
- Purity: Final product purity exceeds 99% after purification steps.
- Physical Properties: this compound appears as a clear to pale yellow oily liquid with a molecular weight of approximately 466.82 g/mol.
- Thermal Stability: Stable under typical esterification temperatures; thermal analysis such as DSC and TGA is used to confirm stability for formulation purposes.
- Reaction Monitoring: Techniques such as FTIR (ester carbonyl peak near 1740 cm⁻¹), NMR spectroscopy, and chromatographic methods (HPLC, GC) are employed to monitor reaction progress and confirm product identity.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst(s) | Temperature (°C) | Key Features | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| Direct Esterification | Tridecyl alcohol + stearic acid | Sulfuric acid, p-TSA | 150–200 | Simple, scalable, requires water removal | >85 | Vacuum distillation, washing |
| Industrial Large-Scale Process | Tridecyl alcohol + stearic acid | Acid catalyst (0.1–2%) | 150–200 | Controlled environment, nitrogen atmosphere optional | >85 | Vacuum distillation, washing |
| Trimellitic Anhydride Route* | Trimellitic anhydride + tridecyl alcohol | Tetrabutyl titanate, tosic acid, sulfuric acid | 190–220 | Esterification with dehydration, water trap | ~86 | Vacuum distillation, washing |
*Note: This method is for a related ester, tridecyl trimellitate, illustrating advanced esterification techniques.
Chemical Reactions Analysis
Types of Reactions: Tridecyl stearate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into tridecyl alcohol and stearic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids and other oxidation products.
Major Products Formed: The major products formed from these reactions include tridecyl alcohol, stearic acid, and various oxidation products depending on the specific reaction conditions .
Scientific Research Applications
Chemistry
- Model Compound : Tridecyl stearate serves as a model compound for studying esterification and hydrolysis reactions, aiding in the understanding of reaction mechanisms in organic chemistry.
- Synthesis Reagent : It is utilized in synthesizing other esters and as a reagent in organic synthesis processes.
Biology
- Lipid Metabolism Studies : In biological research, this compound is instrumental in studying lipid metabolism and the effects of esters on cellular processes. Its role as an emollient allows researchers to explore its impact on skin barrier function and hydration levels.
- Drug Delivery Systems : this compound is incorporated into lipid-based drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine
- Topical Formulations : The compound is widely used in dermatological products for its emollient properties, improving the texture and stability of creams and lotions. It helps treat dry and sensitive skin by enhancing moisture retention .
- Safety Assessments : The Cosmetic Ingredient Review Expert Panel has deemed this compound safe for use in cosmetics, confirming its efficacy and low toxicity profile .
Industry
- Cosmetics and Personal Care : this compound is a crucial ingredient in skincare and haircare products due to its moisturizing properties. It acts as a lubricant and plasticizer in various industrial applications .
- Market Growth : The global market for this compound is expected to grow significantly, driven by increasing demand in cosmetics and personal care sectors. The market size was estimated at USD 6.11 billion in 2023, with projections reaching USD 10.5 billion by 2032 .
Data Table: Applications of this compound
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemistry | Model compound for esterification studies | Enhances understanding of organic reactions |
| Biology | Lipid metabolism research | Supports studies on cellular processes |
| Medicine | Emollient in topical formulations | Improves skin hydration and product stability |
| Industry | Lubricant in manufacturing | Enhances product performance in industrial settings |
Case Studies
-
Topical Formulations :
A study examined the incorporation of this compound into a moisturizing cream. Results indicated improved skin hydration levels compared to control formulations without the compound. Participants reported enhanced skin texture and reduced dryness after two weeks of application. -
Lipid-Based Drug Delivery :
In a research project aimed at developing lipid nanoparticles for drug delivery, this compound was used as a carrier. The study demonstrated that formulations containing this ester significantly improved the bioavailability of poorly soluble drugs compared to traditional delivery methods.
Mechanism of Action
Tridecyl stearate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin’s surface, which helps to lock in moisture and prevent excessive water loss. This barrier function is achieved through the interaction of this compound with the lipid molecules in the skin, enhancing the skin’s natural barrier function .
Molecular Targets and Pathways: The primary molecular targets of this compound are the lipid molecules in the stratum corneum, the outermost layer of the skin. By interacting with these lipids, this compound helps to maintain the integrity of the skin barrier and improve skin hydration .
Comparison with Similar Compounds
Tridecyl stearate is similar to other esters derived from fatty acids and alcohols, such as cetyl stearate, isopropyl stearate, and octyl stearate.
Comparison:
Cetyl Stearate: Like this compound, cetyl stearate is used as an emollient and thickening agent in cosmetics. cetyl stearate is derived from cetyl alcohol and stearic acid, giving it slightly different properties and applications.
Isopropyl Stearate: Isopropyl stearate is another ester used in cosmetics for its emollient properties. It is derived from isopropyl alcohol and stearic acid and is known for its lightweight texture and quick absorption.
Uniqueness: this compound is unique in its combination of tridecyl alcohol and stearic acid, which provides it with specific properties such as quick absorption and a velvety after-feel. These characteristics make it particularly suitable for use in high-end skincare products .
Biological Activity
Tridecyl stearate, an ester derived from tridecyl alcohol and stearic acid, is widely utilized in cosmetics and personal care products due to its emollient and skin-conditioning properties. This article delves into the biological activity of this compound, examining its effects on skin health, potential toxicity, and applications in various products.
Chemical Structure and Properties
- Chemical Formula : C31H62O2
- Molecular Weight : 470.82 g/mol
- CAS Number : 31556-45-3
This compound is characterized by a long hydrophobic tail, which enhances its ability to form protective films on the skin, making it effective as a moisturizer and emollient in formulations .
1. Skin Conditioning and Emollient Properties
This compound is primarily used in cosmetic formulations for its ability to soften and smooth the skin. It contributes to improved texture and hydration, making it a common ingredient in:
- Lotions
- Creams
- Lip balms
- After-sun products
The compound forms a barrier on the skin that helps prevent moisture loss, thereby enhancing overall skin hydration and comfort .
2. Safety and Toxicological Profile
Research has assessed the safety of this compound in cosmetic applications. The Cosmetic Ingredient Review Expert Panel has concluded that this compound is safe for use when formulated to be non-irritating .
Toxicity Studies :
A study involving repeated dose toxicity assessments indicated no significant adverse effects at various dosages, reinforcing its safety profile for topical applications .
| Study Parameter | Result |
|---|---|
| Dosage Levels | 100, 300, 1000 mg/kg bw/day |
| Observed Effects | No clinical signs of toxicity; no significant changes in body weight or feed consumption |
4. Applications in Dermatology
This compound's emollient properties make it beneficial in dermatological formulations aimed at treating dry or sensitive skin conditions. Its inclusion in barrier creams helps protect against environmental stressors while providing hydration .
Case Study 1: Efficacy in Skin Care Products
A clinical evaluation of a moisturizer containing this compound demonstrated significant improvements in skin hydration levels after four weeks of use. Subjects reported enhanced skin smoothness and reduced dryness compared to a control group using a non-emollient formulation.
Case Study 2: Safety Assessment
A comprehensive safety assessment conducted by the Cosmetic Ingredient Review found no evidence of irritation or sensitization from this compound when applied topically. Long-term studies indicated that even with prolonged exposure, there were no adverse effects noted in animal models .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for determining the solubility profile of tridecyl stearate in non-aqueous solvents?
- Answer: Use techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify solubility in solvents like ethanol, isopropyl myristate, or hexane. Differential scanning calorimetry (DSC) can assess phase transitions, while nuclear magnetic resonance (NMR) spectroscopy can evaluate solvent interactions .
Q. How can researchers verify the chemical identity of this compound when encountering conflicting CAS registry numbers in literature?
- Answer: Cross-reference spectroscopic data (e.g., FTIR for ester functional groups at ~1740 cm⁻¹, NMR for alkyl chain protons) with authoritative databases like PubChem or SciFinder. Validate purity using melting point analysis (literature range: 40–45°C) and compare with reported molecular weights (466.82 g/mol) .
Q. What experimental protocols are used to characterize the thermal stability of this compound for formulation studies?
- Answer: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Pair with DSC to identify melting points and recrystallization behavior. Accelerated stability studies (e.g., 40°C/75% RH for 12 weeks) can simulate long-term storage conditions .
Advanced Research Questions
Q. How can experimental designs address contradictions in reported physicochemical properties of this compound across studies?
- Answer: Replicate experiments using standardized protocols (e.g., ISO guidelines for solubility testing). Perform meta-analyses of existing data to identify outliers. Validate results through collaborative inter-laboratory studies, ensuring instrument calibration and statistical rigor (e.g., ANOVA for batch variability) .
Q. What strategies are effective for studying the interaction of this compound with lipid bilayers in vitro?
- Answer: Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Fluorescence microscopy with labeled lipids can visualize membrane incorporation. Molecular dynamics simulations (e.g., GROMACS) can predict binding energetics and diffusion coefficients .
Q. How can researchers design assays to evaluate the emollient efficacy of this compound in skin barrier repair models?
- Answer: Employ reconstructed human epidermis (RHE) models to measure transepidermal water loss (TEWL) and stratum corneum hydration via corneometry. Pair with confocal Raman spectroscopy to assess lipid organization. Include comparative controls (e.g., petrolatum) and statistical power analysis to ensure sample adequacy .
Q. What analytical techniques are suitable for resolving this compound in complex cosmetic matrices without interference from co-emollients?
- Answer: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with multiple reaction monitoring (MRM) for selective quantification. Solid-phase extraction (SPE) can isolate this compound from surfactants or silicones. Validate recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/mL) .
Methodological Considerations
- Data Interpretation: Use multivariate regression to correlate structural properties (e.g., alkyl chain length) with functional outcomes (e.g., lubricity). Address batch-to-batch variability via quality-by-design (QbD) frameworks .
- Statistical Reporting: Adhere to the American Statistical Association guidelines: report exact p-values, confidence intervals, and effect sizes. Avoid dichotomous "significant/non-significant" claims without context .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
